molecular formula C2H10ClN3OS B2529134 (S-aminosulfonimidoyl)dimethylamine hydrochloride CAS No. 2229312-47-2

(S-aminosulfonimidoyl)dimethylamine hydrochloride

Cat. No.: B2529134
CAS No.: 2229312-47-2
M. Wt: 159.63
InChI Key: HGSLYQHOZUOJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S-aminosulfonimidoyl)dimethylamine hydrochloride involves the reaction of dimethylamine with sulfonyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

(S-aminosulfonimidoyl)dimethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S-aminosulfonimidoyl)dimethylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S-aminosulfonimidoyl)dimethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S-aminosulfonimidoyl)dimethylamine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N-(aminosulfonimidoyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H9N3OS.ClH/c1-5(2)7(3,4)6;/h1-2H3,(H3,3,4,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSLYQHOZUOJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=N)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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